molecular formula C17H16BrN5O2 B2655479 5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide CAS No. 2034505-77-4

5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2655479
CAS No.: 2034505-77-4
M. Wt: 402.252
InChI Key: XGIPHIMGFNKJGY-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a novel chemical compound intended for research and development applications. This small molecule features a complex structure incorporating multiple heterocyclic systems, including a furan-2-carboxamide core and a pyrazole subunit, which are of significant interest in medicinal chemistry . The presence of both pyrazole and pyrazine rings in its architecture is highly relevant for pharmacological exploration. Pyrazole derivatives are recognized as a privileged scaffold in drug discovery, known to exhibit a wide spectrum of biological activities such as anti-inflammatory, antimicrobial, anticancer, and antidepressant effects . These derivatives are found in several established therapeutic agents, underscoring their fundamental value in the design of bioactive molecules . The specific inclusion of a 5-bromofuran moiety and a cyclopropyl group further enhances the potential of this compound for structure-activity relationship (SAR) studies, allowing researchers to investigate its interaction with various biological targets. This product is represented by the molecular formula C₁₉H₁₉BrN₆O₂ and is provided as a solid material. It is supplied exclusively for laboratory research use. 5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

5-bromo-N-[2-(5-cyclopropyl-3-pyrazin-2-ylpyrazol-1-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN5O2/c18-16-4-3-15(25-16)17(24)21-7-8-23-14(11-1-2-11)9-12(22-23)13-10-19-5-6-20-13/h3-6,9-11H,1-2,7-8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGIPHIMGFNKJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC=C(O3)Br)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an equivalent compound under acidic or basic conditions.

    Furan Ring Formation: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound.

    Amide Bond Formation: The final step involves coupling the furan-2-carboxylic acid with the pyrazole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the bromine atom, potentially yielding dehalogenated or hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in polar aprotic solvents like dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while nucleophilic substitution at the bromine atom can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, 5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor modulation, or antimicrobial activity.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions, such as cancer, inflammation, or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity and potential biological activities make it a valuable candidate for various applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. For example, it could inhibit an enzyme by binding to its active site or modulate a receptor by acting as an agonist or antagonist.

Comparison with Similar Compounds

Compound 6e (5-Bromo-N-methyl-1-[(1S,2S)-2-methyl-1-(5-oxo-4H-1,2,4-oxadiazol-3-yl)cyclopropyl]-N-phenylindole-2-carboxamide)

  • Core Structure : Indole-based carboxamide with a cyclopropane-oxadiazole substituent.
  • Key Differences : The indole ring replaces the furan-pyrazole scaffold, and the oxadiazole group introduces distinct hydrogen-bonding capabilities.
  • Synthesis : Prepared via analogous carboxamide coupling steps, highlighting shared synthetic pathways with the target compound .
  • Potential Applications: Likely designed as a kinase inhibitor, given the prevalence of indole-carboxamides in kinase-targeted therapeutics.

Compound 75 (5-(2-(2-(5-Bromo-2-chloropyrimidin-4-ylamino)ethyl)-1H-pyrazol-1-yl)benzenesulfonamide)

  • Core Structure : Pyrimidine-sulfonamide hybrid with a pyrazole-ethyl linker.
  • Activity : Demonstrated efficacy as a kinase inhibitor, suggesting that brominated heterocycles in this class may exhibit broad-spectrum kinase affinity .

N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Core Structure : Pyrazolo-pyrimidine carboxamide with dual pyrazole substituents.
  • Key Differences : The pyrazolo-pyrimidine core offers a larger aromatic surface area for π-π stacking, contrasting with the simpler furan-pyrazole system in the target compound.
  • Applications : Likely tailored for oncology targets, given the prevalence of pyrazolo-pyrimidines in apoptosis regulators .

Data Table: Key Attributes of Comparable Compounds

Compound Name Core Structure Molecular Weight (g/mol) Key Substituents Potential Applications
Target Compound Furan-pyrazole-carboxamide ~389 Bromofuran, cyclopropyl, pyrazinyl Kinase inhibition, oncology
Compound 6e Indole-carboxamide ~470 Oxadiazole, cyclopropane Kinase/protease inhibition
Compound 75 Pyrimidine-sulfonamide ~450 Chloropyrimidine, sulfonamide Kinase inhibition
N-[(4-Bromo-1-ethyl-1H-pyrazol-5-yl)methyl]-... Pyrazolo-pyrimidine ~530 Dual pyrazole, ethyl-methyl groups Apoptosis modulation

Biological Activity

5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide is a synthetic compound that belongs to a class of pyrazole derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties. This article reviews the biological activity of this specific compound, highlighting its pharmacological potential based on available research findings.

Chemical Structure

The molecular structure of 5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide can be represented as follows:

C16H19BrN4O2\text{C}_{16}\text{H}_{19}\text{BrN}_4\text{O}_2

This structure features a furan ring, a carboxamide functional group, and a pyrazole moiety, which are critical for its biological activity.

Biological Activity Overview

Research into the biological activity of pyrazole derivatives has revealed several key areas of interest:

Antitumor Activity

Pyrazole derivatives, including compounds similar to 5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide, have been evaluated for their antitumor effects. Studies indicate that these compounds exhibit significant inhibitory activity against various cancer cell lines by targeting key signaling pathways involved in tumor growth and proliferation. Notably, they have shown effectiveness against BRAF(V600E) mutations, which are prevalent in melanoma and other cancers .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is another area of focus. Compounds within this class have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in various models. This activity is particularly relevant for conditions such as rheumatoid arthritis and other inflammatory diseases .

Antibacterial Activity

Research has also highlighted the antibacterial properties of pyrazole derivatives. The mechanism typically involves disrupting bacterial cell membranes or inhibiting essential bacterial enzymes. Some studies have reported that specific derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Case Studies and Research Findings

Several studies have specifically investigated the biological activities of pyrazole derivatives similar to 5-bromo-N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)furan-2-carboxamide:

  • Antitumor Efficacy : A study evaluated a series of pyrazole carboxamide derivatives against human cancer cell lines. The results indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity, suggesting structure-activity relationships (SAR) that could inform future drug design .
  • Inflammation Model : In an experimental model of inflammation, a related pyrazole derivative was shown to reduce levels of nitric oxide and tumor necrosis factor-alpha (TNF-α), indicating a robust anti-inflammatory effect. The compound's ability to modulate these inflammatory markers suggests potential therapeutic applications in chronic inflammatory conditions .
  • Antibacterial Screening : Another study focused on the synthesis and antibacterial evaluation of various pyrazole derivatives, revealing that some compounds exhibited higher efficacy than standard antibiotics against resistant bacterial strains. This highlights the potential for developing new antibacterial therapies based on pyrazole structures .

Summary Table of Biological Activities

Activity Type Mechanism Reference
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryInhibition of COX and pro-inflammatory cytokines
AntibacterialDisruption of bacterial membranes

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